Lopinavir was first approved by the U.S. Food and Drug Administration in 2000 as part of the combination therapy known as Kaletra, which includes Ritonavir. It belongs to the class of protease inhibitors, which are critical in managing HIV by preventing viral replication. The sulfate derivative is synthesized to improve solubility and bioavailability, making it more effective in clinical applications.
The synthesis of Lopinavir O-Sulfate involves several key steps:
Lopinavir O-Sulfate retains the core structure of Lopinavir while incorporating a sulfate moiety. The molecular formula can be represented as C₃₃H₄₃N₃O₉S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfate group enhances its solubility profile, which is crucial for its pharmacological activity.
Lopinavir O-Sulfate can undergo various chemical reactions typical for sulfated compounds:
Lopinavir O-Sulfate functions primarily as an inhibitor of HIV protease:
Differential Scanning Calorimetry (DSC) studies indicate that Lopinavir O-Sulfate exhibits distinct thermal properties compared to pure Lopinavir, suggesting changes in crystallinity and stability due to sulfation .
Lopinavir O-Sulfate is primarily used in:
Lopinavir O-Sulfate (C₃₇H₄₈N₄O₈S) is a sulfated derivative of the HIV protease inhibitor lopinavir, characterized by a sulfate ester group covalently bonded to the oxygen atom of a hydroxyl-containing side chain. The molecular weight of this compound is 708.86 g/mol, distinguishing it from the parent lopinavir molecule (C₃₇H₄₈N₄O₅, 628.80 g/mol) [3] [9]. Its structure retains the core peptidomimetic scaffold of lopinavir—a hydroxyethylene isostere that mimics the peptide linkage cleaved by HIV-1 protease—but incorporates an additional sulfate moiety. Key functional groups include:
Table 1: Molecular Properties of Lopinavir O-Sulfate
Property | Value | |
---|---|---|
Molecular Formula | C₃₇H₄₈N₄O₈S | |
Molecular Weight | 708.86 g/mol | |
CAS Registry Number | 2726380-50-1 | |
Key Functional Groups | Sulfate ester, amides, tetrahydropyrimidinone | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 8 | |
Rotatable Bonds | 15 | [3] [9] |
Sulfation modifies lopinavir’s biopharmaceutical properties by altering ionization and solubility:
Table 2: Comparative Properties of Lopinavir and Lopinavir O-Sulfate
Property | Lopinavir | Lopinavir O-Sulfate | |
---|---|---|---|
Molecular Formula | C₃₇H₄₈N₄O₅ | C₃₇H₄₈N₄O₈S | |
Molecular Weight | 628.80 g/mol | 708.86 g/mol | |
logP (Experimental) | ~5.9 | ~4.3 (estimated) | |
Aqueous Solubility | <0.1 µg/mL | pH-dependent; >50 µg/mL at pH < 3 | |
Key Formulation Challenge | Low solubility/permeability | Hydrolysis susceptibility | [7] [8] [10] |
Lopinavir O-Sulfate retains the four chiral centers (S,S,S-configuration) critical for its parent molecule’s protease inhibition:
Solubility Enhancement Mechanisms
Lopinavir O-Sulfate’s solubility challenges stem from amphiphilic inconsistency—hydrophobic domains persist despite sulfation. Strategies to enhance dissolution include:
Stability Profile
Crystallographic Insights
Single-crystal X-ray diffraction reveals:
Table 3: Stability and Solubility of Lopinavir O-Sulfate Formulations
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: